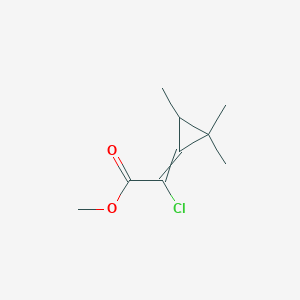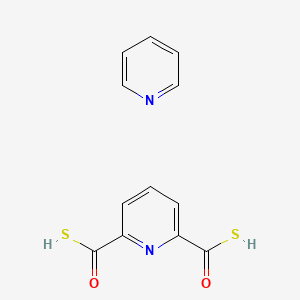
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a diphenylethyl group and a methylpentyl group attached to the piperazine ring, which may contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-diphenylethylamine and 4-methylpentylamine.
Formation of Piperazine Ring: The starting materials are reacted with a suitable piperazine precursor under controlled conditions to form the piperazine ring. This step may involve the use of reagents like sodium or potassium carbonate as a base and solvents like ethanol or methanol.
Substitution Reactions: The diphenylethyl and methylpentyl groups are introduced through substitution reactions. This may involve the use of reagents like alkyl halides or alkyl sulfonates under conditions such as reflux or heating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated equipment ensures consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,2-Diphenylethyl)piperazine: Lacks the methylpentyl group, which may result in different chemical and biological properties.
4-(4-Methylpentyl)piperazine: Lacks the diphenylethyl group, which may affect its pharmacological profile.
1-(1,2-Diphenylethyl)-4-methylpiperazine: Similar structure but with a different alkyl group, leading to variations in activity.
Uniqueness
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine is unique due to its specific combination of diphenylethyl and methylpentyl groups attached to the piperazine ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
86360-47-6 |
|---|---|
Molekularformel |
C24H34N2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-(1,2-diphenylethyl)-4-(4-methylpentyl)piperazine |
InChI |
InChI=1S/C24H34N2/c1-21(2)10-9-15-25-16-18-26(19-17-25)24(23-13-7-4-8-14-23)20-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 |
InChI-Schlüssel |
YIANVZDKJBLPSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



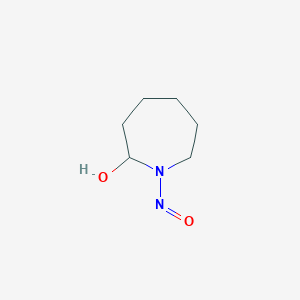
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
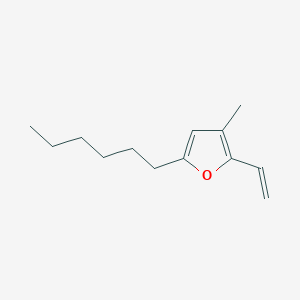
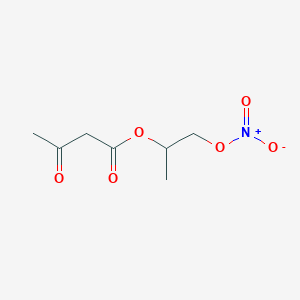
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
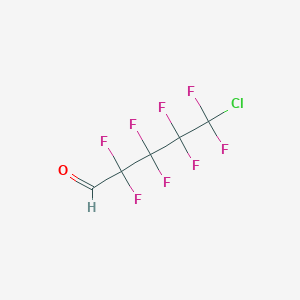
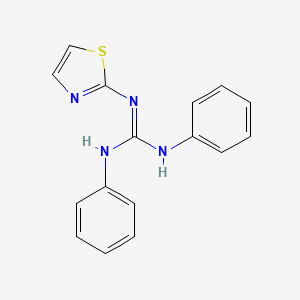
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)

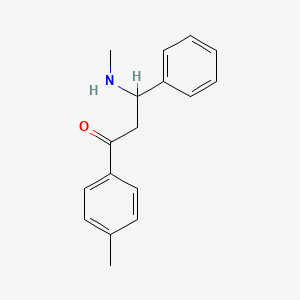
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
